molecular formula C11H12ClN5OS B1430082 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride CAS No. 1351644-57-9

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride

Cat. No. B1430082
M. Wt: 297.76 g/mol
InChI Key: KDROFWJZWHZTOZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Synthesis Analysis

The synthesis of this compound can be achieved through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The molecular formula of this compound is C6H11Br2N3S . The InChI key is WSYOBFPJSWHLHC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 317.05 . It is a solid at room temperature .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyrazine-based compounds, have garnered attention for their utility as synthetic intermediates and their biological significance. These compounds have shown versatility in organic synthesis, catalysis, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, found in various derivatives such as pyridine and pyrazine, plays a crucial role in the formation of metal complexes, catalyst design, asymmetric catalysis, and drug applications. This highlights the potential of compounds like N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride in medicinal chemistry and synthetic applications (Li et al., 2019).

Pyrazine Derivatives in Medicinal Chemistry

Pyrazine derivatives, including specific compounds like N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride, have been explored for various biological activities. These activities encompass a wide range, such as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties. The diverse pharmacological effects attributed to pyrazine derivatives are due to their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which aids in membrane penetration. This underscores the pharmacophoric potential of pyrazine cores in the development of new compounds with desirable biological activities (Pluta et al., 2011).

Pyrimidine-Appended Optical Sensors

In the realm of organic chemistry, compounds containing heteroatoms, such as the pyrazine derivatives, are significant for their application in the synthesis of optical sensors and their medicinal uses. Pyrimidine derivatives, including structures similar to N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride, demonstrate efficacy as exquisite sensing materials and exhibit a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing the multifaceted applications of these compounds in both sensing technology and medicinal fields (Jindal & Kaur, 2021).

Safety And Hazards

This compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS.ClH/c17-10(8-5-13-3-4-14-8)16-11-15-7-1-2-12-6-9(7)18-11;/h3-5,12H,1-2,6H2,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDROFWJZWHZTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride
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N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide hydrochloride

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